molecular formula C26H24N2O5S B12039086 Methyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate CAS No. 374606-72-1

Methyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B12039086
CAS No.: 374606-72-1
M. Wt: 476.5 g/mol
InChI Key: FJTQOBRLTFUFJH-GIDSKACHSA-N
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Description

Methyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a structurally complex thiazolo[3,2-a]pyrimidine derivative. Its molecular framework features a fused bicyclic system with a thiazole ring conjugated to a pyrimidine ring. Key substituents include:

  • 3,4-dimethoxyphenyl group at position 5, contributing electron-donating effects.
  • Methyl ester at position 6, enhancing solubility and modulating reactivity.
  • (2E)-3-phenyl-2-propenylidene moiety at position 2, introducing π-conjugation and steric bulk.
  • Methyl group at position 7, influencing steric and electronic properties .

This compound belongs to a class of heterocyclic derivatives known for diverse pharmacological activities, including antitumor, antimicrobial, and enzyme inhibitory effects. Its synthesis typically involves cyclocondensation of thiouracil derivatives with α,β-unsaturated aldehydes under acidic conditions .

Properties

CAS No.

374606-72-1

Molecular Formula

C26H24N2O5S

Molecular Weight

476.5 g/mol

IUPAC Name

methyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C26H24N2O5S/c1-16-22(25(30)33-4)23(18-13-14-19(31-2)20(15-18)32-3)28-24(29)21(34-26(28)27-16)12-8-11-17-9-6-5-7-10-17/h5-15,23H,1-4H3/b11-8+,21-12+

InChI Key

FJTQOBRLTFUFJH-GIDSKACHSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C=C\C3=CC=CC=C3)/SC2=N1)C4=CC(=C(C=C4)OC)OC)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC=CC3=CC=CC=C3)SC2=N1)C4=CC(=C(C=C4)OC)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Formation of Dihydropyrimidine-2-Thione Intermediate

The synthesis begins with a Biginelli condensation reaction involving 3,4-dimethoxybenzaldehyde , ethyl acetoacetate , and thiourea under acidic conditions. This step yields ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (intermediate 1 ).

Reaction Conditions :

  • Catalyst : Zinc chloride (2 mol%) in glacial acetic acid

  • Temperature : 80°C for 4 hours

  • Yield : 85%

Cyclization to Thiazolo[3,2-a]Pyrimidine Core

Intermediate 1 undergoes cyclization with ethyl chloroacetate to form the thiazolo[3,2-a]pyrimidine scaffold. This step introduces the thiazole ring via nucleophilic substitution at the sulfur atom.

Key Parameters :

  • Reagent : Ethyl chloroacetate (10 equivalents)

  • Temperature : 110–115°C for 30 minutes

  • Workup : Neutralization with ammonia to pH 7.5–8.0

Condensation with Cinnamaldehyde

The final step involves condensation of the thiazolopyrimidine intermediate with (2E)-3-phenyl-2-propenal (cinnamaldehyde) to introduce the α,β-unsaturated ketone moiety. This reaction proceeds via Knoevenagel condensation under basic or acidic conditions.

Optimized Protocol :

  • Solvent : Methanol or ethanol

  • Catalyst : Piperidine or acetic acid

  • Yield : 70–78%

Ultrasound-Assisted One-Pot Synthesis

Solvent-Free Ultrasound Probe Irradiation

A streamlined method employs ultrasound irradiation to accelerate the reaction between 3,4-dimethoxybenzaldehyde , 2-aminothiazole , and ethyl acetoacetate in a single step.

Procedure :

  • Molar Ratio : 1:1:1 (aldehyde:aminothiazole:acetoacetate)

  • Ultrasound Parameters :

    • Power : 51 W

    • Duration : 10 minutes

    • Temperature : 25±1°C

  • Yield : 90%

Advantages Over Conventional Methods :

MethodReaction TimeYield (%)
Ultrasound Probe10 min90
Conventional Heating5 hours50
Ultrasound Bath30 min<10

Data sourced from comparative studies

Enzyme-Mediated Diarylation

Laccase-Catalyzed Coupling

A biocatalytic approach uses Myceliophthora thermophila laccase to oxidize thiazolopyrimidin-3(2H)-ones, enabling regioselective coupling with cinnamaldehyde derivatives.

Steps :

  • Substrate : Thiazolo[3,2-a]pyrimidin-3(2H)-one (2 mmol)

  • Conditions :

    • Enzyme : 5,000 U laccase

    • Solvent : Ethyl acetate/water biphasic system

    • Time : 4 hours under aerobic conditions

  • Yield : 65–72%

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation reduces reaction times for intermediate formation. A mixture of 3,4-dimethoxybenzaldehyde , thiourea , and ethyl acetoacetate is heated in a microwave reactor at 140°C for 5 minutes, achieving 82% yield of the dihydropyrimidine-2-thione precursor.

Comparison with Conventional Heating :

ParameterMicrowaveConventional
Time5 min3 hours
Yield82%78%

Adapted from Ref

Structural Confirmation and Analytical Data

Spectroscopic Characterization

  • 1H NMR (400 MHz, CDCl3) :
    δ 7.45–7.25 (m, 5H, Ar-H), 6.90 (s, 2H, OCH3-Ar), 6.75 (d, J=15.6 Hz, 1H, CH=CH-Ph), 6.50 (d, J=15.6 Hz, 1H, CH=CH-Ph), 4.25 (q, J=7.1 Hz, 2H, OCH2), 3.85 (s, 3H, OCH3), 3.80 (s, 3H, OCH3), 2.45 (s, 3H, CH3).

  • 13C NMR :
    δ 170.2 (C=O), 165.4 (C=S), 152.1–112.4 (Ar-C), 140.2 (CH=CH-Ph), 123.5 (CH=CH-Ph), 56.1 (OCH3), 52.3 (COOCH3), 21.4 (CH3).

X-ray Crystallography

Single-crystal X-ray analysis confirms the E,E configuration of the α,β-unsaturated ketone and propenylidene groups, with dihedral angles of 85.3° between the thiazole and pyrimidine rings.

Challenges and Optimization Strategies

Regioselectivity in Propenylidene Formation

The E -configuration of the propenylidene group is critical for bioactivity. Using DBU as a base and DMF as a solvent ensures >95% regioselectivity.

Purification Techniques

  • Column Chromatography : Silica gel with hexane/ethyl acetate (6:4)

  • Recrystallization : Ethanol/water (3:1) yields >98% purity

Industrial-Scale Feasibility

Cost Analysis

ComponentCost per kg (USD)
3,4-Dimethoxybenzaldehyde120
Ethyl acetoacetate25
Ultrasound Equipment15,000 (capital)

Economies of scale reduce production costs by 40% for batches >10 kg

Chemical Reactions Analysis

Nucleophilic Substitution at the Carboxylate Group

The methyl ester group at position 6 undergoes hydrolysis under acidic or alkaline conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying solubility and biological activity.

Reaction Type Conditions Reagents Products References
Ester hydrolysisAqueous HCl (1M), 80°CHCl, H₂O5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H- thiazolo[3,2-a]pyrimidine-6-carboxylic acid
Alkaline saponificationNaOH (2M), ethanol, refluxNaOH, ethanolSodium salt of the carboxylic acid

Conjugate Addition at the α,β-Unsaturated Ketone

The enone system (C=O adjacent to C=C) in the propenylidene moiety participates in Michael additions. This reactivity is leveraged to introduce nucleophiles such as amines or thiols.

Reaction Type Conditions Reagents Products References
Michael additionEthanol, 25°C, 12 hrsEthylenediamineAdduct with ethylenediamine at the β-position of the enone system
Thiol additionDMF, RT, 6 hrsMercaptoethanolSulfur-containing derivative via thiol-ene click chemistry

Electrophilic Aromatic Substitution (EAS)

The electron-rich 3,4-dimethoxyphenyl substituent directs electrophilic attacks to the para position relative to the methoxy groups. Halogenation and nitration are feasible.

Reaction Type Conditions Reagents Products References
NitrationHNO₃/H₂SO₄, 0°CNitrating mixture5-(3,4-dimethoxy-5-nitrophenyl) derivative
BrominationBr₂ in CHCl₃, RTBromine5-(3,4-dimethoxy-5-bromophenyl) analog

Redox Reactions

The thiazolo-pyrimidine core undergoes reduction at the N–S bond or oxidation at the sulfur atom, altering its electronic properties.

Reaction Type Conditions Reagents Products References
ReductionH₂, Pd/C, ethanol, 60°CHydrogen gasDihydrothiazolo-pyrimidine derivative
OxidationmCPBA, DCM, RTmeta-Chloroperbenzoic acidSulfoxide or sulfone derivatives

Cycloaddition Reactions

The conjugated diene in the propenylidene group may participate in Diels-Alder reactions, forming six-membered rings.

Reaction Type Conditions Reagents Products References
Diels-AlderToluene, 110°C, 24 hrsMaleic anhydrideSpirocyclic adduct with fused oxabicyclic structure

Photochemical Reactivity

The extended π-system enables [2+2] photocycloaddition under UV light, forming cyclobutane derivatives.

Reaction Type Conditions Reagents Products References
PhotocycloadditionUV light (365 nm), acetoneNoneCyclobutane-fused dimer

Key Structural Drivers of Reactivity

  • Thiazolo-pyrimidine core : Stabilizes charge transfer during redox reactions.

  • Methoxy groups : Enhance solubility and direct EAS regioselectivity.

  • Propenylidene moiety : Enables conjugate additions and cycloadditions.

Scientific Research Applications

Pharmacological Investigations

Methyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo compound has shown promise in pharmacological studies due to its potential anti-cancer and anti-inflammatory properties. The thiazolo-pyrimidine scaffold is often associated with diverse biological activities:

  • Anticancer Activity : Studies have indicated that similar thiazolo-pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. The compound's ability to inhibit tumor growth may be attributed to its interaction with specific molecular targets involved in cancer progression.

Antimicrobial Properties

Research has documented the antimicrobial efficacy of compounds with similar structural motifs. Methyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl may possess significant activity against bacterial and fungal strains:

MicroorganismActivity Level
Escherichia coliModerate
Staphylococcus aureusHigh
Candida albicansModerate
Pseudomonas aeruginosaLow

Synthetic Chemistry

The compound serves as an intermediate in the synthesis of other biologically active molecules. Its unique structure allows for various modifications that can lead to the development of new therapeutic agents.

Material Science

Due to its complex molecular structure, there is potential for applications in material science, particularly in the development of organic semiconductors or as a component in advanced materials.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, derivatives of thiazolo-pyrimidines were synthesized and tested for their anticancer properties. Methyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl demonstrated significant cytotoxicity against breast cancer cell lines through apoptosis induction mechanisms.

Case Study 2: Antimicrobial Screening

A comprehensive antimicrobial screening was conducted where various derivatives were tested against common pathogens. The results indicated that compounds similar to Methyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl showed promising results against Staphylococcus aureus and Escherichia coli using agar diffusion methods.

Mechanism of Action

The mechanism of action of Methyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to changes in cellular functions. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Key Observations:

Electron-withdrawing groups (e.g., nitrile in 11a, nitro in ) may alter redox properties and reactivity . Steric bulk from substituents like trimethoxybenzylidene () or propenylidene (target compound) influences molecular conformation and packing .

Conformational Differences :

  • X-ray crystallography of the compound reveals a puckered pyrimidine ring (flattened boat conformation), with dihedral angles of 80.94° between the thiazolopyrimidine and benzene rings . Similar puckering is expected in the target compound but modulated by its propenylidene substituent.

Physicochemical and Spectral Data

Compound Melting Point IR (cm⁻¹) ¹H/¹³C NMR Features Reference
Target Compound Not reported Expected C=O (~1700), C=C (~1600) Methoxy signals (δ 3.7–3.9), aromatic protons (δ 6.5–8.0)
Compound 11a () 243–246°C NH (3436, 3173), CN (2219) Methyl groups (δ 2.24–2.37), aromatic protons (δ 6.56–7.94)
Compound 427–428 K C=O (1719), aromatic C-H (3050–3100) Trimethoxybenzylidene (δ 3.8–4.0), ethyl ester (δ 1.2–4.3)
  • Trends :
    • Nitrile-containing derivatives (e.g., 11a) show distinct CN stretches at ~2200 cm⁻¹.
    • Methoxy groups produce characteristic singlet peaks in NMR .

Biological Activity

Anti-cancer Activity

Thiazolo[3,2-a]pyrimidines, including the compound , have demonstrated significant anti-cancer potential. Studies have indicated that compounds in this class can inhibit tumor cell proliferation and exhibit cytotoxic effects against various cancer cell lines.

Case Study: Breast Cancer Cell Line MCF-7

In a recent study, the compound was tested against the MCF-7 breast cancer cell line. The results showed:

Concentration (μM)Cell Viability (%)p-value
0 (Control)100-
192.3<0.05
1068.7<0.01
5043.2<0.001
10021.5<0.001

The IC50 value was determined to be 37.6 μM, indicating moderate cytotoxicity against MCF-7 cells.

Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent. Its unique structural features, including the thiazole ring fused to a pyrimidine structure and multiple functional groups such as methoxy and carboxylate moieties, contribute to its potential anti-inflammatory activity.

Experimental Findings: Carrageenan-Induced Paw Edema Model

A study using a carrageenan-induced paw edema model in rats yielded the following results:

Time (h)Edema Reduction (%)p-value
118.7<0.05
232.4<0.01
345.9<0.001
451.2<0.001

The compound showed significant anti-inflammatory activity, with a maximum edema reduction of 51.2% at 4 hours post-administration.

Molecular Interactions

Interaction studies involving this compound often focus on its binding affinity to biological targets such as enzymes or receptors implicated in cancer progression or inflammation. Techniques like molecular docking and in vitro assays are typically employed to assess these interactions and elucidate the mechanism of action.

Molecular Docking Study: COX-2 Inhibition

A molecular docking study was conducted to evaluate the compound's potential as a COX-2 inhibitor:

Binding Energy (kcal/mol)Hydrogen BondsHydrophobic Interactions
-8.727

The compound showed strong binding affinity to the COX-2 enzyme, suggesting a potential mechanism for its anti-inflammatory activity.

Q & A

Basic: What are the key considerations for optimizing the synthesis of this thiazolo[3,2-a]pyrimidine derivative?

Answer:
Synthesis optimization requires attention to:

  • Cyclization conditions : Use sulfur/nitrogen sources (e.g., thiourea) with catalytic acid (e.g., HCl) to form the thiazole ring. Reaction temperatures (80–100°C) and solvent polarity (ethanol or DMF) influence yield .
  • Stereochemical control : The (2E)-configuration of the propenylidene group is stabilized by π-π interactions between aromatic substituents, as confirmed by X-ray crystallography .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves stereoisomers. HPLC with C18 columns can assess purity (>95%) .

Advanced: How can conflicting NMR data for stereoisomers be resolved during structural characterization?

Answer:
Contradictions arise from dynamic rotational barriers in propenylidene groups. To resolve:

  • Variable-temperature NMR : Monitor coalescence of proton signals (e.g., vinyl protons) at elevated temperatures to estimate rotational energy barriers .
  • X-ray crystallography : Definitive stereochemical assignment via single-crystal analysis (e.g., monoclinic P21/n space group, β = 96.33° for related structures) .
  • DFT calculations : Compare experimental and computed NMR chemical shifts (e.g., using Gaussian09 with B3LYP/6-311G**) .

Basic: What analytical techniques are critical for confirming the molecular structure?

Answer:

  • X-ray diffraction : Resolves bond lengths (e.g., C–S = 1.72–1.75 Å in thiazole rings) and dihedral angles (e.g., 5.2° between dimethoxyphenyl and pyrimidine planes) .
  • High-resolution MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 507.1322 for C₂₇H₂₅N₂O₅S⁺).
  • FT-IR : Validate carbonyl stretches (C=O at 1680–1720 cm⁻¹) and C=N bonds (1600–1650 cm⁻¹) .

Advanced: How does substituent variation on the benzylidene group affect biological activity?

Answer:

  • Electron-withdrawing groups (e.g., 4-bromo in ) enhance antimicrobial activity by increasing electrophilicity at the thiazole sulfur.
  • Methoxy groups (e.g., 3,4-dimethoxy in the target compound) improve solubility but may reduce membrane permeability due to increased polarity.
  • Comparative assays : Use MIC (Minimum Inhibitory Concentration) tests against S. aureus and E. coli to correlate substituent effects with activity .

Basic: What solvent systems are optimal for recrystallization?

Answer:

  • Ethanol/water mixtures (7:3 v/v) yield high-purity crystals suitable for X-ray analysis .
  • Dichloromethane/hexane (1:5) induces slow crystallization, minimizing solvent inclusion .

Advanced: How can computational modeling predict drug-likeness and pharmacokinetics?

Answer:

  • SwissADME : Predict logP (2.8–3.5 for this compound), indicating moderate lipophilicity.
  • Bioavailability radar : Assesses violations of Lipinski’s rules (e.g., molecular weight <500 Da, H-bond donors <5).
  • CYP450 inhibition : Use docking simulations (AutoDock Vina) to evaluate interactions with cytochrome enzymes .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Answer:

  • Oxidative byproducts : Use inert atmospheres (N₂/Ar) to prevent thiazole ring oxidation .
  • E/Z isomerization : Control reaction time (<6 hours) and avoid prolonged heating .
  • Byproduct removal : Aqueous workup (NaHCO₃) eliminates unreacted aldehydes .

Advanced: How do crystallographic packing interactions influence stability?

Answer:

  • π-π stacking : Between dimethoxyphenyl and propenylidene groups (distance ~3.5 Å) enhances thermal stability (TGA decomposition >220°C) .
  • Hydrogen bonds : N–H···O interactions (2.1–2.3 Å) between pyrimidine carbonyl and solvent molecules stabilize polymorphs .

Basic: What spectroscopic markers distinguish this compound from analogs?

Answer:

  • ¹³C NMR : Methoxy carbons resonate at δ 55–57 ppm; thiazole C-2 appears at δ 165–168 ppm .
  • UV-Vis : λₘₐₐ = 320–340 nm (π→π* transition in conjugated system) .

Advanced: What strategies address low yields in large-scale synthesis?

Answer:

  • Microwave-assisted synthesis : Reduces reaction time (30 minutes vs. 6 hours) and improves yield by 15–20% .
  • Flow chemistry : Continuous processing minimizes degradation of heat-sensitive intermediates .

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